![molecular formula C21H24N2O7S2 B1526262 N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide CAS No. 1365803-52-6](/img/structure/B1526262.png)

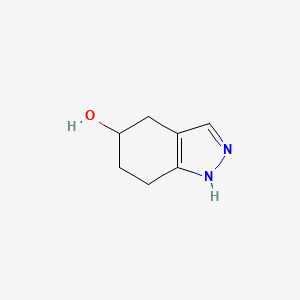

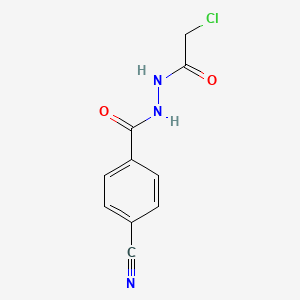

N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide

説明

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of sulfonyl radicals . Sulfonyl radicals have been used in a dual radical addition/radical coupling with unsaturated hydrocarbons . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step .Chemical Reactions Analysis

The chemical reactions involving this compound or similar compounds often involve the use of sulfonyl radicals . These reactions proceed through sequential sulfonyl and sulfinyl radical addition .科学的研究の応用

Synthesis and Characterization of Novel Compounds

Research in organic chemistry often involves the synthesis of novel compounds with potential therapeutic or industrial applications. For example, studies have explored the synthesis of nonproteinogenic amino acids and derivatives with unique structural features for further application in medicinal chemistry and material science (Monteiro et al., 2010). Such research contributes to expanding the library of compounds available for further biological evaluation and material development.

Drug Metabolism and Biocatalysis

The application of biocatalysis in drug metabolism is significant for understanding how drugs are processed in biological systems. Research has demonstrated the use of microbial-based systems to produce mammalian metabolites of pharmaceutical compounds, aiding in the full characterization of drug metabolism (Zmijewski et al., 2006). This approach is crucial for drug development, as it provides insights into the metabolic pathways and potential metabolites formed in vivo.

Material Science and Supramolecular Chemistry

The study of supramolecular assemblies and material science also benefits from research on sulfonamide derivatives. Investigations into the structural properties of nimesulide derivatives, for instance, have revealed insights into intermolecular interactions and supramolecular assembly, important for designing materials with specific physical and chemical properties (Dey et al., 2015).

Environmental Degradation of Pharmaceuticals

Research into the environmental degradation of sulfonamide antibiotics offers insights into microbial pathways capable of breaking down persistent pharmaceuticals in the environment. This research has potential applications in bioremediation and the development of strategies to mitigate the spread of antibiotic resistance (Ricken et al., 2013).

将来の方向性

The future directions in the research of this compound or similar compounds could involve further exploration of the use of sulfonyl radicals in chemical reactions . This could lead to the development of new strategies for the synthesis of a variety of previously inaccessible linear and cyclic disulfurized adducts .

作用機序

- KP-457 selectively inhibits ADAM17 (also known as TNF-α-converting enzyme). ADAM17 plays a crucial role in cleaving various molecules, including GPIbα, GPV, and TNF-α .

- Specifically, KP-457 interferes with the catalytic domain of ADAM17 by blocking Zn2+ chelation .

- KP-457 inhibits the cleavage of TNF-α sequences by ADAM17. Its potency is approximately tenfold higher than that of GM-6001, a panmetalloproteinase inhibitor .

- In cellular assays, KP-457 exhibits remarkable selectivity for ADAM17 over other MMPs (matrix metalloproteinases) and ADAM10 (50-fold higher selectivity) .

- KP-457 prevents GPIbα shedding from induced pluripotent stem cell (iPSC)-derived platelets. These platelets, generated in the presence of KP-457, exhibit improved GPIbα-dependent aggregation, comparable to human fresh platelets .

- Notably, KP-457’s inhibitory concentration for GPIbα shedding is lower than that of the panmetalloproteinase inhibitor GM-6001 .

- For transportation and storage, it is recommended to keep KP-457 in a dry state at -20°C. Its shelf life is three years .

- In an ex vivo model, iPSC-derived platelets generated with KP-457 exhibit enhanced hemostatic function, outperforming GM-6001 or p38 MAPK inhibitors .

- KP-457 retains GPIbα expression on iPSC-derived platelets, contributing to their improved functionality .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

特性

IUPAC Name |

N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7S2/c1-3-4-13-30-19-9-11-20(12-10-19)32(28,29)15-21(23(25)16-24)18-7-5-17(6-8-18)14-22-31(2,26)27/h5-12,16,21-22,25H,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWDSTUVCAZZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=C(C=C2)CNS(=O)(=O)C)N(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365803-52-6 | |

| Record name | N-{2-[4-(but-2-yn-1-yloxy)benzenesulfonyl]-1-[4-(methanesulfonamidomethyl)phenyl]ethyl}-N-hydroxyformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of KP-457 and how does it impact platelet production from human induced pluripotent stem cells (hiPSCs)?

A1: KP-457 is a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase 17). [, , ] ADAM17 is known to cleave glycoprotein Ibα (GPIbα) from the surface of platelets, particularly at 37°C. GPIbα is critical for platelet adhesion and function, and its loss renders platelets less effective. By selectively inhibiting ADAM17, KP-457 prevents GPIbα shedding and thus improves the yield of functional platelets from hiPSCs cultured at 37°C. [, , ]

Q2: How does KP-457 compare to other inhibitors tested in the context of hiPSC-derived platelet production?

A2: The research compared KP-457 to pan-metalloproteinase inhibitors like GM-6001 and p38 MAPK inhibitors like SB203580. KP-457 demonstrated superior efficacy in preventing GPIbα shedding at lower concentrations compared to GM-6001. [] While p38 MAPK inhibitors have shown some promise in preventing GPIbα shedding in stored platelets, they were found to be cytotoxic during the hiPSC differentiation process, ultimately reducing platelet yield. [] This suggests that KP-457 offers a more targeted and less toxic approach for enhancing functional hiPSC-derived platelet production.

Q3: What in vivo evidence supports the efficacy of KP-457 in improving hiPSC-derived platelet function?

A3: Researchers employed a thrombus formation model using immunodeficient mice transfused with hiPSC-derived platelets. Platelets generated in the presence of KP-457 demonstrated significantly improved hemostatic function compared to those generated without the inhibitor. [] This finding highlights the translational potential of KP-457 in generating functional platelets for therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1526187.png)

![1-[4-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1526190.png)

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)